The Chemical Architecture and Cooling Action of WS-5: A Technical Guide
The Chemical Architecture and Cooling Action of WS-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS-5, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a potent synthetic cooling agent. A derivative of menthol, WS-5 distinguishes itself with a significantly stronger and longer-lasting cooling sensation, largely devoid of the characteristic minty aroma and taste of its parent compound. This technical guide provides an in-depth exploration of the chemical structure of WS-5, its synthesis, mechanism of action through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, and a summary of its safety and sensory properties. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are provided to facilitate further research and development.
Chemical Structure and Properties
WS-5 is a carboxamide derivative of p-menthane, the same cyclic hydrocarbon framework found in menthol. Its systematic IUPAC name is ethyl 2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]amino]acetate. The presence of the ethoxycarbonylmethyl group attached to the amide nitrogen is a key structural feature that differentiates it from menthol and other cooling agents, contributing to its enhanced cooling potency.
| Property | Value |
| Chemical Formula | C15H27NO3 |
| Molecular Weight | 269.38 g/mol |
| CAS Number | 68489-14-5 |
| Appearance | White crystalline powder |
| Odor | Slight, mentholic |
| Melting Point | 80-82 °C |
| Solubility | Soluble in ethanol and propylene glycol; sparingly soluble in water |
Synthesis of WS-5
The synthesis of WS-5 typically starts from naturally occurring (-)-menthol, preserving its stereochemistry which is crucial for its cooling activity. The general synthetic pathway involves the conversion of menthol to p-menthane-3-carboxylic acid, followed by amidation with glycine ethyl ester.
Experimental Protocol: Synthesis of N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5)
Materials:
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(-)-Menthol
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Chromic acid or other suitable oxidizing agent
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Thionyl chloride (SOCl2)
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Glycine ethyl ester hydrochloride
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Triethylamine (TEA) or other suitable base
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Anhydrous dichloromethane (DCM) or other suitable solvent
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Sodium bicarbonate (NaHCO3) solution
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Brine solution
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
Procedure:
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Oxidation of (-)-Menthol to p-Menthane-3-carboxylic acid:
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Dissolve (-)-menthol in a suitable solvent like acetone.
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Slowly add an oxidizing agent (e.g., Jones reagent, prepared from chromic acid and sulfuric acid) to the solution at a controlled temperature (typically 0-10 °C).
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quench the reaction with isopropanol and work up the reaction mixture to isolate the crude p-menthane-3-carboxylic acid. Purification can be achieved by recrystallization or column chromatography.
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Formation of p-Menthane-3-carbonyl chloride:
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Suspend p-menthane-3-carboxylic acid in anhydrous DCM.
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Add thionyl chloride dropwise to the suspension at 0 °C.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by the cessation of gas evolution).
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
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Amidation with Glycine Ethyl Ester:
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Dissolve glycine ethyl ester hydrochloride in anhydrous DCM and add triethylamine to neutralize the hydrochloride salt and form the free base.
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Cool the solution to 0 °C and add a solution of p-menthane-3-carbonyl chloride in anhydrous DCM dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Wash the reaction mixture sequentially with water, dilute sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude WS-5.
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Purification:
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5) as a white crystalline solid.
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Caption: Figure 1. A simplified workflow diagram illustrating the key steps in the synthesis of WS-5 from (-)-menthol.
Mechanism of Action: TRPM8 Activation
The cooling sensation elicited by WS-5 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by cold temperatures (typically below 28°C) and cooling agents like menthol and WS-5.[2][3]
Upon binding of WS-5 to the TRPM8 receptor, a conformational change is induced, leading to the opening of the ion channel. This allows an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron. The influx of these positive ions depolarizes the cell membrane, generating an action potential that is transmitted along the sensory nerve to the brain, where it is interpreted as a cooling sensation. WS-5 is a highly potent and selective agonist of TRPM8, exhibiting a cooling intensity approximately four times that of menthol.[4]
Caption: Figure 2. Signaling pathway of WS-5 induced cooling sensation via TRPM8 activation.
Experimental Protocol: In Vitro TRPM8 Activation Assay
This protocol describes a method to assess the activation of human TRPM8 channels by WS-5 using a fluorescent calcium indicator in a cell-based assay.
Materials:
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HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8).
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
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Fluo-4 AM calcium indicator.
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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WS-5 stock solution in DMSO.
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Menthol (as a positive control).
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Ionomycin (as a positive control for maximum calcium influx).
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A fluorescence plate reader capable of kinetic reads.
Procedure:
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Cell Culture:
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Culture HEK-hTRPM8 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
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Passage the cells when they reach 80-90% confluency.
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Cell Plating:
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Seed the HEK-hTRPM8 cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well.
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Incubate the plate for 24-48 hours to allow the cells to adhere and form a monolayer.
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Dye Loading:
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Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
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Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
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Incubate the plate at 37°C for 60 minutes in the dark.
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Wash the cells twice with HBSS to remove excess dye.
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Compound Addition and Fluorescence Measurement:
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Prepare serial dilutions of WS-5 and menthol in HBSS.
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Place the 96-well plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 2 seconds).
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Establish a stable baseline fluorescence reading for approximately 20 seconds.
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Add 50 µL of the compound dilutions (or vehicle control) to the respective wells.
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Continue to record the fluorescence intensity for at least 3 minutes to capture the calcium influx.
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At the end of the kinetic read, add a saturating concentration of ionomycin to determine the maximum fluorescence signal.
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Data Analysis:
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Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
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Normalize the response to the maximum response induced by ionomycin.
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Plot the normalized response as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
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Quantitative Sensory and Safety Data
Comparative Cooling Intensity
Sensory panel studies and in vitro assays have consistently demonstrated the superior cooling potency of WS-5 compared to other cooling agents.
| Compound | Relative Cooling Intensity (vs. Menthol) | Primary Site of Action |
| Menthol | 1 | Front of mouth, tongue |
| WS-3 | ~1.5 - 2 | Front of mouth, roof of mouth |
| WS-5 | ~4 | Roof of mouth, back of tongue |
| WS-23 | ~1.5 | Front of mouth |
Data compiled from various industry sources and scientific literature.[4]
Safety and Toxicology
WS-5 is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food and a sensory agent in cosmetics and personal care products. A 90-day subchronic inhalation toxicity study in Sprague-Dawley rats showed no adverse effects related to WS-5 exposure at the tested concentrations.[5]
Conclusion
WS-5 is a highly effective and versatile synthetic cooling agent with a well-defined chemical structure and mechanism of action. Its potent and selective activation of the TRPM8 ion channel provides a strong and lasting cooling sensation, making it a valuable ingredient in a wide range of consumer products. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of WS-5, encouraging further research into its properties and applications. As the demand for novel sensory experiences in consumer products continues to grow, the unique characteristics of WS-5 position it as a key molecule in the field of sensory science and product development.
References
- 1. Two randomized studies to evaluate the cooling sensation, consumer liking, and tolerability of a skin disinfectant spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
